2-Phenyl-9-beta-D-ribofuranosyl-3,9-dihydro-6H-purine-6-thione
Übersicht
Beschreibung
2-Phenyl-9-beta-D-ribofuranosyl-3,9-dihydro-6H-purine-6-thione, also known as PRT, is a potent inhibitor of purine nucleoside phosphorylase (PNP), an enzyme involved in the purine salvage pathway. PRT has been extensively studied for its potential therapeutic applications in cancer and autoimmune diseases.
Wirkmechanismus
2-Phenyl-9-beta-D-ribofuranosyl-3,9-dihydro-6H-purine-6-thione inhibits PNP, an enzyme involved in the purine salvage pathway. PNP catalyzes the conversion of purine nucleosides to their corresponding bases, which are then used for DNA and RNA synthesis. Inhibition of PNP by 2-Phenyl-9-beta-D-ribofuranosyl-3,9-dihydro-6H-purine-6-thione leads to the accumulation of toxic purine nucleosides, which ultimately results in cell death.
Biochemical and Physiological Effects:
In addition to its anti-cancer and immunosuppressive properties, 2-Phenyl-9-beta-D-ribofuranosyl-3,9-dihydro-6H-purine-6-thione has been shown to have anti-inflammatory effects. It has been demonstrated to reduce the production of pro-inflammatory cytokines and chemokines in vitro and in vivo. 2-Phenyl-9-beta-D-ribofuranosyl-3,9-dihydro-6H-purine-6-thione has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-Phenyl-9-beta-D-ribofuranosyl-3,9-dihydro-6H-purine-6-thione is its potency as a PNP inhibitor. It has been shown to be more effective than other PNP inhibitors such as immucillin-H and forodesine. However, 2-Phenyl-9-beta-D-ribofuranosyl-3,9-dihydro-6H-purine-6-thione is relatively unstable and requires careful handling to maintain its purity and activity. Additionally, the high cost of 2-Phenyl-9-beta-D-ribofuranosyl-3,9-dihydro-6H-purine-6-thione may limit its use in some research applications.
Zukünftige Richtungen
There are several future directions for research on 2-Phenyl-9-beta-D-ribofuranosyl-3,9-dihydro-6H-purine-6-thione. One area of interest is the development of more stable and cost-effective analogs of 2-Phenyl-9-beta-D-ribofuranosyl-3,9-dihydro-6H-purine-6-thione. Another area of research is the investigation of 2-Phenyl-9-beta-D-ribofuranosyl-3,9-dihydro-6H-purine-6-thione's potential as a therapeutic agent in other diseases such as viral infections and metabolic disorders. Additionally, the use of 2-Phenyl-9-beta-D-ribofuranosyl-3,9-dihydro-6H-purine-6-thione in combination with other anti-cancer or immunosuppressive agents is an area of ongoing study.
Conclusion:
In conclusion, 2-Phenyl-9-beta-D-ribofuranosyl-3,9-dihydro-6H-purine-6-thione is a potent inhibitor of PNP with potential therapeutic applications in cancer and autoimmune diseases. Its mechanism of action involves the accumulation of toxic purine nucleosides, leading to cell death. 2-Phenyl-9-beta-D-ribofuranosyl-3,9-dihydro-6H-purine-6-thione has also been shown to have anti-inflammatory and antioxidant properties. While 2-Phenyl-9-beta-D-ribofuranosyl-3,9-dihydro-6H-purine-6-thione has several advantages as a research tool, its instability and high cost may limit its use in some applications. Ongoing research on 2-Phenyl-9-beta-D-ribofuranosyl-3,9-dihydro-6H-purine-6-thione and its analogs may lead to the development of new and more effective therapies for a variety of diseases.
Wissenschaftliche Forschungsanwendungen
2-Phenyl-9-beta-D-ribofuranosyl-3,9-dihydro-6H-purine-6-thione has been extensively studied for its potential therapeutic applications in cancer and autoimmune diseases. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis in various cancer cell lines. 2-Phenyl-9-beta-D-ribofuranosyl-3,9-dihydro-6H-purine-6-thione has also been shown to suppress the immune response in autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
Eigenschaften
IUPAC Name |
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-phenyl-3H-purine-6-thione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4S/c21-6-9-11(22)12(23)16(24-9)20-7-17-10-14(20)18-13(19-15(10)25)8-4-2-1-3-5-8/h1-5,7,9,11-12,16,21-23H,6H2,(H,18,19,25)/t9-,11-,12-,16-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYKACPKEVBANBP-UBEDBUPSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=S)C3=C(N2)N(C=N3)C4C(C(C(O4)CO)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NC(=S)C3=C(N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90631680 | |
Record name | 2-Phenyl-9-beta-D-ribofuranosyl-3,9-dihydro-6H-purine-6-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90631680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-9-beta-D-ribofuranosyl-3,9-dihydro-6H-purine-6-thione | |
CAS RN |
56489-66-8 | |
Record name | 2-Phenyl-9-beta-D-ribofuranosyl-3,9-dihydro-6H-purine-6-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90631680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.